3-Methylbenzylmagnesium chloride
Overview
Description
3-Methylbenzylmagnesium chloride is an organometallic compound with the molecular formula C8H9ClMg . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 3-Methylbenzylmagnesium chloride is the benzylic position of alkyl benzenes . This compound, being an organometallic reagent, is particularly reactive at the benzylic position due to the presence of the magnesium atom, which has a significant effect on the electronic properties of the molecule .
Mode of Action
this compound interacts with its targets through a process known as the Grignard reaction . This reaction involves the nucleophilic addition of the Grignard reagent (in this case, this compound) to a carbonyl group . The result of this interaction is the formation of a new carbon-carbon bond, leading to the synthesis of a wide range of organic compounds .
Biochemical Pathways
The Grignard reaction involving this compound can affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules . The ability of this compound to form new carbon-carbon bonds can lead to the creation of diverse molecular structures, thereby influencing the course of various biochemical reactions .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, which could impact its bioavailability .
Result of Action
The primary molecular effect of this compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules that play crucial roles in various biological processes .
Action Environment
The action of this compound is highly dependent on the environmental conditions. It is sensitive to moisture and air, and it requires an anhydrous and oxygen-free environment for optimal activity . Additionally, the reaction conditions, such as temperature and solvent, can significantly influence the efficacy and selectivity of the reactions involving this compound .
Preparation Methods
3-Methylbenzylmagnesium chloride can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-methylbenzyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .
Synthetic Route::- Dissolve magnesium turnings in anhydrous THF.
- Add 3-methylbenzyl chloride dropwise to the magnesium suspension while stirring.
- Heat the reaction mixture to facilitate the formation of this compound.
- The resulting solution is then filtered to remove any unreacted magnesium and other impurities.
Chemical Reactions Analysis
3-Methylbenzylmagnesium chloride undergoes various types of chemical reactions, including:
1. Nucleophilic Addition::- Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
- Common reagents: Aldehydes, ketones, esters.
- Major products: Secondary or tertiary alcohols.
- Can participate in substitution reactions with halides.
- Common reagents: Alkyl halides, aryl halides.
- Major products: Substituted benzyl derivatives.
- Used in coupling reactions to form carbon-carbon bonds.
- Common reagents: Various organic halides.
- Major products: Coupled organic compounds.
Scientific Research Applications
3-Methylbenzylmagnesium chloride has a wide range of applications in scientific research, including:
1. Organic Synthesis::- Used as a key reagent in the synthesis of complex organic molecules.
- Facilitates the formation of carbon-carbon bonds, which is crucial in the construction of various organic frameworks.
- Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Helps in the development of new drugs and therapeutic agents.
- Utilized in the preparation of advanced materials, including polymers and nanomaterials.
- Contributes to the development of new materials with unique properties.
Comparison with Similar Compounds
3-Methylbenzylmagnesium chloride can be compared with other similar Grignard reagents, such as:
1. 4-Methylbenzylmagnesium chloride::- Similar structure but with the methyl group at the para position.
- Used in similar types of reactions but may exhibit different reactivity due to the position of the substituent.
- Contains a methoxy group instead of a methyl group.
- Used in the synthesis of different organic compounds, offering different reactivity and selectivity.
- Contains two methoxy groups at the meta positions.
- Provides unique reactivity patterns and is used in specialized synthetic applications .
Properties
IUPAC Name |
magnesium;1-methanidyl-3-methylbenzene;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIXEEVXDGICED-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)[CH2-].[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564828 | |
Record name | Magnesium chloride (3-methylphenyl)methanide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29875-06-7 | |
Record name | Magnesium chloride (3-methylphenyl)methanide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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